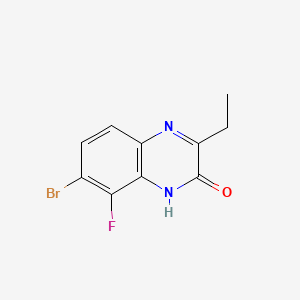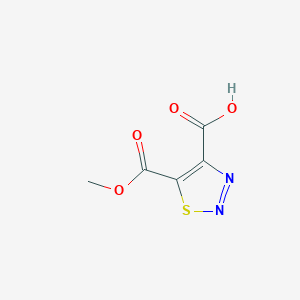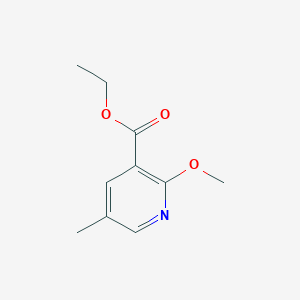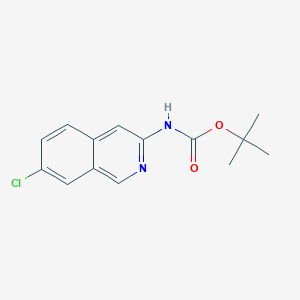
1,4-Dichloro-6-(trifluoromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-6-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H4Cl2F3N. . The presence of both chlorine and trifluoromethyl groups on the isoquinoline ring imparts distinct reactivity and stability characteristics to the molecule.
Méthodes De Préparation
The synthesis of 1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor® . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,4-Dichloro-6-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be employed for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,4-Dichloro-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated isoquinoline derivatives.
Biology: Fluorinated isoquinolines, including this compound, are studied for their potential biological activities.
Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals.
Mécanisme D'action
The mechanism by which 1,4-Dichloro-6-(trifluoromethyl)isoquinoline exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to unique bioactivities . The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1,3-Dichloro-6-fluoroisoquinoline: This compound has similar structural features but differs in the position of the fluorine atom and the absence of the trifluoromethyl group.
Fluorinated Quinolines: These compounds share the fluorine substitution but have a different core structure (quinoline instead of isoquinoline).
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H4Cl2F3N |
|---|---|
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
1,4-dichloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-8-4-16-9(12)6-2-1-5(3-7(6)8)10(13,14)15/h1-4H |
Clé InChI |
ZWINNAUXKPYWMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


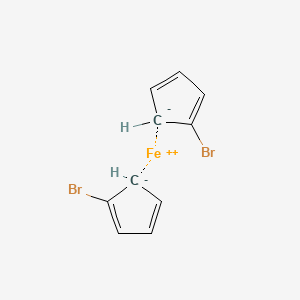
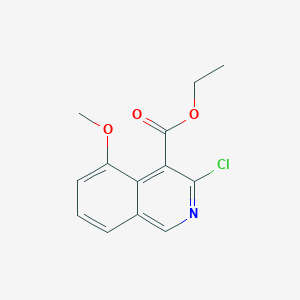
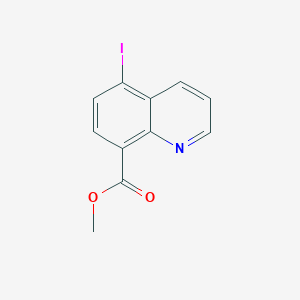


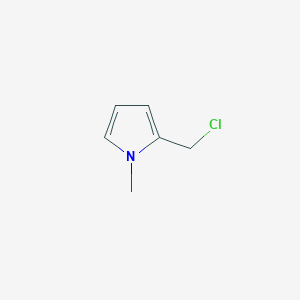
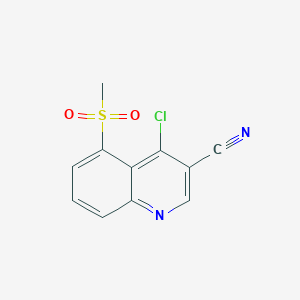
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
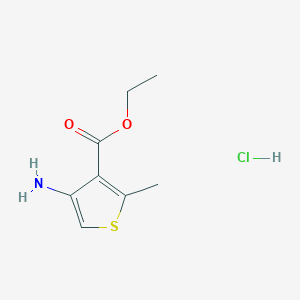
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
